molecular formula C6H2Cl3N3 B1529559 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1923177-10-9

2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B1529559
M. Wt: 222.5 g/mol
InChI Key: YKSHOCBYNLDZIM-UHFFFAOYSA-N
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Description

“2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine” is a heterocyclic compound with the CAS Number: 1923177-10-9 . It has a molecular weight of 222.46 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidines involves the use of the Dimroth rearrangement . This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: 1) formation of an adduct by an attack of the heterocyclic ring by a nucleophile, 2) electrocyclic ring opening in the adduct followed by rotation around the single bond, and 3) closure of the ring with the participation of other structural units .


Molecular Structure Analysis

The molecular structure of “2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine” is represented by the Inchi Code: 1S/C6H2Cl3N3/c7-2-1-10-4-3 (2)11-6 (9)12-5 (4)8/h1,10H . The compound forms part of the pyrimidine family, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .


Physical And Chemical Properties Analysis

The compound “2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine” is stored at a temperature of 2-8C in an inert atmosphere .

Scientific Research Applications

Synthesis of Antibacterial Agents

2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives have been utilized in the synthesis of novel antibacterial agents. The annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines has led to the development of tetrazolo[1,5-c]-pyrrolo[3,2-e]-pyrimidines and triazolo[1,5-c]pyrrolo-[3,2-e]pyrimidines, which are investigated for their potential antibacterial properties (Dave & Shah, 2002).

Optical Properties and Electronics

Derivatives of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine, specifically 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines, have been synthesized and explored for tuning optical properties through the incorporation of small polar substituents. These compounds exhibit significant potential in electronics and photonics due to their enhanced fluorescence quantum yield, which can be tuned for specific applications (Bucevičius et al., 2015).

Structural Studies and Drug Design

The crystalline structure and tautomerism of certain 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine analogs have been extensively studied to understand their interaction in biological systems. These studies are foundational for the targeted drug action of pharmaceuticals containing pyrimidine functionality, significantly impacting drug design and development processes (Rajam et al., 2017).

Antiproliferative and Antiviral Activity

Research on 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives has identified compounds with promising antiproliferative and antiviral activities. These studies contribute significantly to the development of new therapeutic agents for treating cancer and viral infections (Pudlo et al., 1990).

Agricultural Applications

In the agricultural sector, certain 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives have been explored for their use as plant growth retardants. These compounds offer valuable insights into the regulation of terpenoid metabolism, which is closely related to plant growth, cell division, and senescence (Grossmann, 1990).

Safety And Hazards

The safety information for “2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine” includes a GHS07 pictogram and a signal word "Warning" . The hazard statements include H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3N3/c7-2-1-10-4-3(2)11-6(9)12-5(4)8/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSHOCBYNLDZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC(=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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